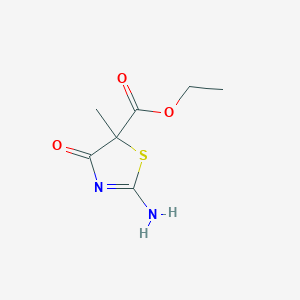

Ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate

Description

GX15-070, also known as obatoclax mesylate, is a small molecule inhibitor of the Bcl-2 family of proteins. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins. GX15-070 is currently under investigation for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors .

Properties

CAS No. |

121087-97-6 |

|---|---|

Molecular Formula |

C7H10N2O3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

ethyl 2-amino-5-methyl-4-oxo-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H10N2O3S/c1-3-12-5(11)7(2)4(10)9-6(8)13-7/h3H2,1-2H3,(H2,8,9,10) |

InChI Key |

WUMAYOSSWGFVMD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(C(=O)N=C(S1)N)C |

Canonical SMILES |

CCOC(=O)C1(C(=O)N=C(S1)N)C |

Synonyms |

5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-5-methyl-4-oxo-,ethylester(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

GX15-070 is synthesized through a multi-step process involving the formation of a hydrophobic small molecule that binds to the BH3-binding site of Bcl-2 and other related Bcl-2 family members. The synthesis typically involves the following steps:

- Formation of the core indole structure.

- Introduction of the pyrrole moiety.

- Methoxylation and other functional group modifications.

The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming and ultrasonic treatment to enhance solubility .

Industrial Production Methods

Industrial production of GX15-070 involves scaling up the synthetic process while ensuring high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process includes rigorous quality control measures to ensure the compound’s efficacy and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions

GX15-070 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of GX15-070 with modified functional groups. These derivatives are often studied for their potential therapeutic applications and improved pharmacokinetic properties .

Scientific Research Applications

GX15-070 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: GX15-070 is used as a model compound to study the interactions between small molecules and Bcl-2 family proteins.

Biology: The compound is employed in research to understand the mechanisms of apoptosis and autophagy in cancer cells.

Medicine: GX15-070 is being investigated in clinical trials for its potential to treat various types of cancer, including chronic lymphocytic leukemia, breast cancer, and neuroblastoma

Mechanism of Action

GX15-070 exerts its effects by inhibiting the Bcl-2 family of proteins, which are known to prevent apoptosis in cancer cells. The compound binds to the BH3-binding site of these proteins, thereby promoting the release of pro-apoptotic factors such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, resulting in cell death. Additionally, GX15-070 has been shown to induce autophagy and necroptosis, further contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Navitoclax: Another Bcl-2 family inhibitor that targets Bcl-2, Bcl-XL, and Bcl-w.

Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia.

ABT-737: A BH3 mimetic that inhibits Bcl-2, Bcl-XL, and Bcl-w.

Uniqueness of GX15-070

GX15-070 is unique in its ability to inhibit a broader range of Bcl-2 family proteins, including Mcl-1, A1, and Bcl-B, in addition to Bcl-2 and Bcl-XL. This broad-spectrum inhibition makes it a potent inducer of apoptosis in various cancer cell types. Furthermore, GX15-070’s ability to induce multiple forms of cell death, including apoptosis, autophagy, and necroptosis, sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.